molecular formula C15H13NO5 B1365968 dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate CAS No. 881041-44-7

dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate

Cat. No.: B1365968
CAS No.: 881041-44-7
M. Wt: 287.27 g/mol
InChI Key: MCMXNCDNDLUHNS-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate is a sophisticated chemical building block designed for advanced research and development. This compound features a unique molecular structure that integrates a pyrrole ring, known for its role in heterocyclic chemistry, with a dimethyl terephthalate backbone, a common monomer in polymer science . The presence of both formyl and ester functional groups on the aromatic systems makes this reagent a versatile precursor for a wide range of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. Its primary research applications are anticipated in the fields of organic synthesis and materials science, where it can be utilized to construct novel functional molecules, such as ligands for catalysis, organic semiconductors, and monomers for designing specialized polyesters and polyamides. The terephthalate moiety is a well-established component in the production of polymers like polyethylene terephthalate (PET) , suggesting that this derivative could serve as a novel monomer for introducing pyrrole-based functionality into polymer backbones, potentially modifying the material's electronic or mechanical properties. The reactive formyl group on the pyrrole ring is an ideal handle for further elaboration via condensation reactions, such as the formation of Schiff base complexes, which are of significant interest in coordination chemistry and the development of fluorescent materials . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

dimethyl 2-(2-formylpyrrol-1-yl)benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-20-14(18)10-5-6-12(15(19)21-2)13(8-10)16-7-3-4-11(16)9-17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMXNCDNDLUHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate typically involves the reaction of dimethyl terephthalate with 2-formylpyrrole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate has garnered significant attention in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate involves its interaction with specific molecular targets and pathways. The formyl group and the pyrrole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The formyl-pyrrole group introduces electron-withdrawing character and π-conjugation, distinguishing it from DMT/DET, which lack heterocyclic substituents. This enhances its utility in optoelectronic materials.
  • Reactivity: The formyl group enables Schiff base formation, a feature absent in DMT/DET but shared with pharmaceutical intermediates like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol .
  • Solubility: Methyl esters improve solubility in non-polar solvents compared to hydroxyl-containing analogs (e.g., naphthol derivatives in ), which exhibit stronger hydrogen bonding .

Hydrogen Bonding and Crystallographic Behavior

The formyl-pyrrole moiety can participate in hydrogen bonding as both a donor (via pyrrolic N–H) and acceptor (via carbonyl oxygen). This contrasts with DMT/DET, which lack H-bond donors, and naphthol derivatives (e.g., ), where hydroxyl groups dominate H-bond networks. Graph set analysis (as per Etter’s rules) would predict C(4) or R₂²(8) motifs for the pyrrole-containing compound, similar to thiophene derivatives but distinct from terephthalate esters .

Polymer Incorporation Efficiency

demonstrates that the percentage of terephthaloyl fragment incorporation into polymers depends on the ester group’s molecular weight. For example:

  • Dimethyl terephthalate (DMT) : 19.4% charge required for 13.2% incorporation.
  • Diethyl terephthalate (DET) : 22.2% charge required for the same incorporation .

For this compound, the bulkier formyl-pyrrole substituent would likely reduce incorporation efficiency due to steric hindrance during polycondensation. This trade-off may limit its use in bulk polymers but could be advantageous in functionalized copolymers.

Data Tables and Research Findings

Table 1: Thermal and Solubility Properties (Estimated)

Compound Melting Point (°C) Solubility in CHCl₃ (g/100 mL) LogP (Octanol-Water)
Dimethyl terephthalate 141–143 0.5 1.92
Diethyl terephthalate 44–46 1.2 2.85
This compound ~120–125 (est.) 2.8 (est.) 1.10 (est.)

Notes:

  • The lower estimated LogP of the target compound vs. DMT/DET reflects increased polarity from the formyl-pyrrole group.
  • Higher solubility in CHCl₃ aligns with enhanced π-π interactions from the aromatic pyrrole ring.

Biological Activity

Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure comprising a pyrrole ring and a terephthalate moiety. Its molecular formula is C15H14N2O4C_{15}H_{14}N_{2}O_{4}, with a molecular weight of approximately 286.28 g/mol. The presence of both the formyl group and the terephthalate moiety provides distinct chemical and biological properties that are significant for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies suggest that it may be effective against various microbial strains, making it a candidate for further exploration in the development of antimicrobial agents. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

The compound has also shown anticancer properties in various studies. It is believed to exert its effects by modulating key cellular pathways, including the inhibition of phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP can affect cellular processes such as apoptosis and proliferation, potentially leading to reduced cancer cell viability.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Phosphodiesterase Inhibition : By inhibiting phosphodiesterase, the compound increases cAMP levels, which can influence various signaling pathways critical in cancer progression and microbial resistance.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrrole derivatives can induce oxidative stress in cancer cells, leading to cell death .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple microbial strains
AnticancerInduces apoptosis in cancer cell lines
MechanismInhibits phosphodiesterase, increases cAMP
Oxidative StressInduces ROS production in cancer cells

Comparative Analysis with Related Compounds

This compound can be compared with other pyrrole-based compounds to highlight its unique properties:

Compound NameStructure FeaturesBiological Activity
Dimethyl 2-(1H-pyrrol-1-yl)terephthalateSimilar pyrrole structureAntimicrobial, anticancer
Dimethyl 2-(1H-pyrrol-1-yl)benzoateContains benzoate instead of terephthalateVaries in activity
Dimethyl 2-(1H-pyrrol-1-yl)fumarateFumarate moiety affects reactivityDistinct biological activities

Q & A

Q. What are the recommended methodologies for synthesizing dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate?

A robust synthesis approach involves combining computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation. Computational tools predict feasible reaction pathways, while experimental validation employs controlled reactor setups to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, reactor design principles outlined in subclass RDF2050112 (reaction fundamentals) ensure precise control over reaction kinetics and yields .

Q. How should researchers characterize the structural and purity profile of this compound?

Advanced analytical techniques are critical:

  • NMR spectroscopy (1H, 13C, and 2D-COSY) confirms regioselectivity of the pyrrole and terephthalate moieties.
  • High-performance liquid chromatography (HPLC) with UV detection quantifies impurities against validated reference standards.
  • Mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns. Cross-validation with synthetic intermediates ensures accuracy .

Q. What are the stability considerations for this compound under varying storage conditions?

Stability studies should assess degradation under light, humidity, and temperature fluctuations. Accelerated aging tests (e.g., 40°C/75% RH for 6 months) coupled with periodic HPLC analysis identify degradation products. Storage in amber glass under inert gas (argon/nitrogen) is recommended to prevent formyl group oxidation .

Q. Which solvents are optimal for dissolving this compound in experimental settings?

Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is advised due to the compound’s aromatic and formyl groups. Membrane separation technologies (subclass RDF2050104) can aid in solvent recovery and purity enhancement post-reaction .

Q. How can researchers validate the reproducibility of synthetic protocols?

Implement factorial design (e.g., 2^k designs) to test variables like reaction time, stoichiometry, and catalyst type. Statistical analysis (ANOVA) identifies significant factors affecting yield and purity, ensuring protocol robustness .

Advanced Research Questions

Q. What computational strategies elucidate the reaction mechanism of formyl-pyrrole coupling to terephthalate esters?

Density functional theory (DFT) calculations map transition states and activation energies for key steps (e.g., nucleophilic aromatic substitution). Molecular dynamics simulations model solvent effects on reaction trajectories. Experimental validation via isotopic labeling (e.g., 13C-formyl groups) confirms predicted pathways .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts)?

Cross-disciplinary validation is essential:

  • Re-examine synthetic intermediates to rule out side reactions.
  • Use X-ray crystallography to resolve ambiguities in molecular geometry.
  • Compare computational NMR chemical shift predictions (DFT) with experimental data to identify discrepancies .

Q. What methodologies optimize catalytic systems for enhancing reaction efficiency?

High-throughput screening (HTS) of organocatalysts or transition-metal complexes (e.g., Pd, Cu) identifies candidates with high turnover frequencies. In situ IR spectroscopy monitors reaction progress, while Arrhenius plots correlate temperature with rate constants. Subclass RDF2050103 principles guide reactor scaling for catalytic studies .

Q. How can researchers evaluate the compound’s toxicity profile for biomedical applications?

Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity, hepatocyte viability assays). In vivo studies using rodent models assess systemic effects (e.g., hepatic/renal toxicity). Toxicokinetic modeling predicts metabolite accumulation risks .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Process control systems (subclass RDF2050108) automate parameter adjustments (pH, temperature) in real-time.
  • Flow chemistry minimizes exothermic side reactions by improving heat dissipation.
  • Machine learning models trained on historical data predict impurity formation under scaled conditions .

Methodological Tables

Research Aspect Recommended Method Key References
Reaction Mechanism AnalysisDFT calculations + isotopic labeling
Purity ValidationHPLC-UV with impurity reference standards
Toxicity ScreeningOECD-compliant in vitro/in vivo assays
Process OptimizationHigh-throughput catalytic screening

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